Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)
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Overview
Description
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI) is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. The compound also features a chloro substituent and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro substituent and the methyl ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-, methyl ester
Uniqueness
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester is unique due to its specific structural features, such as the chloro substituent and the pyrrolo[2,3-b]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN4O2 |
---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
methyl N-[6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-14(20)19-12-4-2-3-11(18-12)10-7-17-13-9(10)5-8(15)6-16-13/h2-7H,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
WNQIIVKLHMFDFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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